molecular formula C19H19N3O4 B2555955 N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 952841-48-4

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2555955
CAS No.: 952841-48-4
M. Wt: 353.378
InChI Key: FPGQRKQFLWIJGV-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,3,4-oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethoxybenzoic acid hydrazide with phenylpropanoyl chloride under acidic conditions to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications.

Biological Activity

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a 1,3,4-oxadiazole ring connected to a dimethoxyphenyl moiety and a 3-phenylpropanamide structure. This unique configuration is hypothesized to contribute to its bioactivity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Staphylococcus aureus : Studies have shown that related compounds can inhibit the growth of both standard and methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µM depending on the specific derivative used .
CompoundMIC (µM)Activity
Compound A10Effective against S. aureus
Compound B50Effective against MRSA

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the activation of the NF-κB pathway. Compounds with similar oxadiazole structures have demonstrated the ability to attenuate lipopolysaccharide-induced NF-κB activation by approximately 9% compared to controls .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction modulates their activity and triggers downstream signaling pathways. The exact targets remain under investigation but may include:

  • Enzymatic inhibition : The compound may inhibit enzymes involved in inflammatory responses.
  • Receptor modulation : It could interact with cell surface receptors influencing cellular signaling pathways.

Study on Antimicrobial Activity

A recent study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against various pathogens. Among these derivatives, those structurally similar to this compound showed promising results against resistant bacterial strains .

In Vivo Studies

Further research is needed to assess the in vivo efficacy and safety profile of this compound. Preliminary studies suggest potential therapeutic applications in treating infections caused by resistant bacteria and inflammatory conditions.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-14-9-10-16(25-2)15(12-14)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGQRKQFLWIJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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